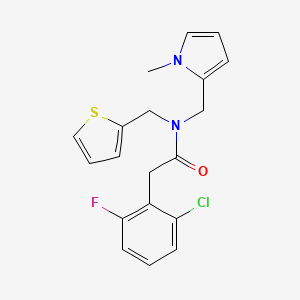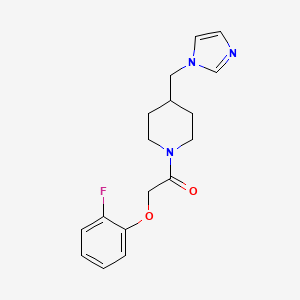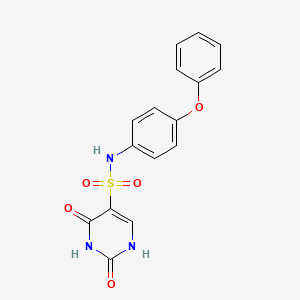
2-hydroxy-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyrimidine-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-hydroxy-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyrimidine-5-sulfonamide is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in scientific research due to its potential therapeutic properties.
Scientific Research Applications
Molecular Structure and Inhibitory Potential
The structural insights into dihydropyrimidine derivatives reveal their potential as dihydrofolate reductase (DHFR) inhibitors. A study involving the crystal structure analysis of 2,4-disubstituted dihydropyrimidine-5-carbonitriles showed their ability to form L-shaped conformations and various intermolecular interactions, suggesting their inhibitory potential against DHFR, an enzyme crucial for DNA synthesis in cells. Molecular docking simulations supported their role as possible therapeutic agents targeting the DHFR enzyme (Al-Wahaibi et al., 2021).
Antimicrobial Activity
The synthesis and evaluation of arylazopyrazole pyrimidone clubbed heterocyclic compounds, including derivatives of dihydropyrimidine, have demonstrated antimicrobial activity. These compounds were tested against various bacteria and fungi, showcasing the potential of dihydropyrimidine derivatives in combating microbial infections (Sarvaiya, Gulati, & Patel, 2019).
Polymorphism and Drug Design
Investigations into the polymorphism of aromatic sulfonamides, including those related to the dihydropyrimidine scaffold, have provided insights into the effect of molecular modifications on the physical properties of these compounds. This research is crucial for drug design, offering a better understanding of how structural changes influence drug behavior and efficacy (Terada et al., 2012).
Bioisosterism in Drug Discovery
Exploring phenolic bioisosterism in opioid derivatives led to the synthesis of 3-sulfonamido analogs of naltrexone and oxymorphone. By replacing the phenolic hydroxy group with a sulfonamide group, researchers aimed to investigate the impact of this substitution on biological activity, providing valuable insights into bioisosterism in drug discovery processes (McCurdy, Jones, & Portoghese, 2000).
properties
IUPAC Name |
2,4-dioxo-N-(4-phenoxyphenyl)-1H-pyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S/c20-15-14(10-17-16(21)18-15)25(22,23)19-11-6-8-13(9-7-11)24-12-4-2-1-3-5-12/h1-10,19H,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJRVIBYHAUGAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CNC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyrimidine-5-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2810127.png)

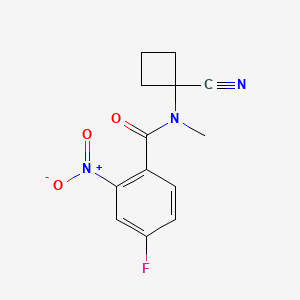
![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2810131.png)
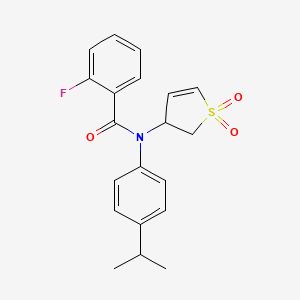
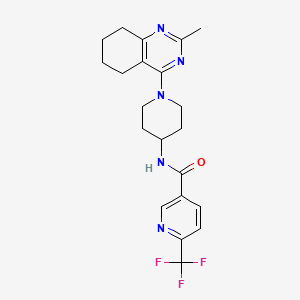



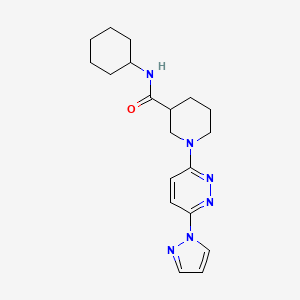
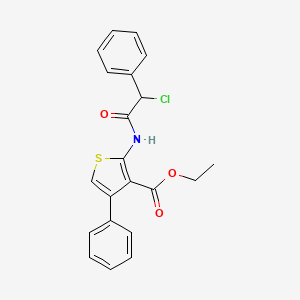
![Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide](/img/structure/B2810144.png)
